molecular formula C10H12N6O2 B12799275 4,6-Dimethyl-n-(1-methyl-4-nitro-1h-imidazol-5-yl)pyrimidin-2-amine CAS No. 6328-60-5

4,6-Dimethyl-n-(1-methyl-4-nitro-1h-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B12799275
CAS No.: 6328-60-5
M. Wt: 248.24 g/mol
InChI Key: ABNWOVQYYXLZDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Leuprorelin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Removal of protecting groups: using trifluoroacetic acid (TFA).

    Cleavage of the peptide: from the resin support.

Industrial Production Methods: Industrial production of Leuprorelin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Leuprorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Leuprorelin has a wide range of scientific research applications, including:

Mechanism of Action

Leuprorelin acts as an agonist of gonadotropin-releasing hormone (GnRH) receptors. It initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in sex hormone levels. continuous administration of Leuprorelin results in desensitization and downregulation of GnRH receptors, leading to a significant decrease in LH and FSH levels. This ultimately reduces the production of sex hormones such as testosterone and estrogen, which helps to control the growth of hormone-sensitive tumors .

Comparison with Similar Compounds

Leuprorelin is part of a class of compounds known as GnRH analogs. Similar compounds include:

Uniqueness of Leuprorelin: Leuprorelin is unique due to its specific amino acid sequence and its ability to form sustained-release formulations, which provide long-term therapeutic effects with fewer injections .

Properties

CAS No.

6328-60-5

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

4,6-dimethyl-N-(3-methyl-5-nitroimidazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H12N6O2/c1-6-4-7(2)13-10(12-6)14-9-8(16(17)18)11-5-15(9)3/h4-5H,1-3H3,(H,12,13,14)

InChI Key

ABNWOVQYYXLZDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(N=CN2C)[N+](=O)[O-])C

Origin of Product

United States

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